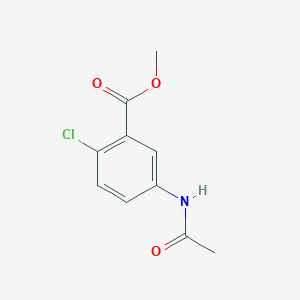![molecular formula C18H19ClN2O2 B5792352 N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)
N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide, commonly known as DCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCPA belongs to the class of benzamides and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of DCPA is not fully understood. However, it has been suggested that DCPA may exert its biological effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation and pain. DCPA may also exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCPA has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. DCPA has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, DCPA has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the advantages of using DCPA in lab experiments is its relatively low toxicity. DCPA has been found to have a low acute toxicity and has not been found to cause significant adverse effects in animal models. However, one of the limitations of using DCPA in lab experiments is its limited solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on DCPA. One area of research could focus on the development of novel formulations of DCPA that improve its solubility and bioavailability. Another area of research could focus on the identification of the molecular targets of DCPA and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential use of DCPA in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders.
Synthesis Methods
DCPA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 3-(2,2-dimethylpropanoylamino)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 4-chloroaniline with 3-(2,2-dimethylpropanoylamino)benzoyl chloride or the reaction of 4-chloroaniline with 3-(2,2-dimethylpropanoylamino)benzoic acid in the presence of a dehydrating agent such as thionyl chloride.
Scientific Research Applications
DCPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. DCPA has also been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. In addition, DCPA has been found to exhibit antimicrobial activity and has been studied for its potential use in the treatment of bacterial and fungal infections.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)17(23)21-15-6-4-5-12(11-15)16(22)20-14-9-7-13(19)8-10-14/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQBOOKJXHXDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[2-(4-nitrophenoxy)propanoyl]carbonohydrazonoyl}phenyl 4-methoxybenzoate](/img/structure/B5792275.png)

![N-{[(5-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5792310.png)
![3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5792312.png)
![methyl [4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5792315.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)

![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)

![4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5792358.png)